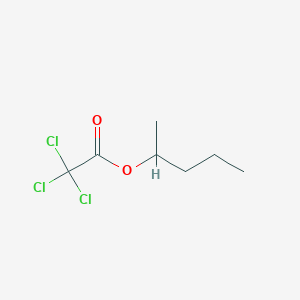

1-Methylbutyl trichloroacetate

Description

Structure

3D Structure

Properties

CAS No. |

78031-35-3 |

|---|---|

Molecular Formula |

C7H11Cl3O2 |

Molecular Weight |

233.5 g/mol |

IUPAC Name |

pentan-2-yl 2,2,2-trichloroacetate |

InChI |

InChI=1S/C7H11Cl3O2/c1-3-4-5(2)12-6(11)7(8,9)10/h5H,3-4H2,1-2H3 |

InChI Key |

GKGUCQJRCNVBMU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)OC(=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of 1 Methylbutyl Trichloroacetate and Analogues

Contemporary Esterification Protocols: Mechanistic Insights and Catalytic Optimization

The synthesis of esters, including 1-methylbutyl trichloroacetate (B1195264), is a fundamental transformation in organic chemistry. Modern approaches focus on improving yield, selectivity, and environmental footprint through catalyst and methods development.

Direct Esterification Strategies from 1-Methylbutanol and Trichloroacetic Acid Derivatives

Direct esterification remains a primary route for synthesizing esters. The classic Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid. chemguide.co.ukrsc.org The reaction is an equilibrium process, and to drive it towards the product, water is often removed as it is formed. chemguide.co.uk

For the synthesis of 1-methylbutyl trichloroacetate, this would involve reacting 1-methylbutanol (pentan-2-ol) with trichloroacetic acid. The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Final deprotonation gives the ester product.

To circumvent the equilibrium limitations and often harsh conditions of Fischer esterification, more reactive derivatives of trichloroacetic acid are employed. Trichloroacetyl chloride, for instance, reacts readily with alcohols in the presence of a non-nucleophilic base (like pyridine) to scavenge the HCl byproduct. This method is generally faster and not reversible, leading to higher yields. chemistrysteps.com

Another powerful method is the Steglich esterification, which utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often with a 4-dimethylaminopyridine (B28879) (DMAP) catalyst. nih.gov This reaction proceeds under mild, neutral conditions. The carboxylic acid first adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol to form the ester. nih.gov This method is particularly suitable for sterically hindered secondary alcohols like 1-methylbutanol.

Modern catalysts for direct esterification also include various metal salts and solid acids. Hafnium(IV) and Zirconium(IV) salts have been shown to be highly active catalysts for the condensation of equimolar amounts of acids and alcohols. researchgate.net Solid acid catalysts, such as ion-exchange resins (e.g., Dowex H+), offer a greener alternative, simplifying product purification and allowing for catalyst recycling. acs.org

Table 1: Comparison of Direct Esterification Methods for Secondary Alcohols

| Method | Activating Agent/Catalyst | Typical Conditions | Advantages | Disadvantages |

| Fischer Esterification | Conc. H₂SO₄ | Heat, water removal | Low-cost catalyst | Equilibrium-limited, harsh conditions, potential for side reactions chemistrysteps.com |

| Acid Chloride Method | Thionyl Chloride (to make acid chloride), Pyridine | Room temperature or mild heat | High yield, irreversible | Requires preparation of acid chloride, corrosive byproducts |

| Steglich Esterification | DCC/DIC, DMAP | Room temperature, inert solvent | Mild conditions, high yield for hindered substrates nih.gov | Stoichiometric byproduct (urea), cost of reagents |

| Solid Acid Catalysis | Dowex H+ resin | Heat, solvent or solvent-free | Reusable catalyst, easy workup, "green" approach acs.org | May require longer reaction times |

Transesterification and Other Ester Exchange Approaches

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. masterorganicchemistry.com To synthesize 1-methylbutyl trichloroacetate, one could react an ester like methyl trichloroacetate with 1-methylbutanol. This reaction can be catalyzed by either acids (like H₂SO₄) or bases (like sodium methoxide). masterorganicchemistry.com

Acid-Catalyzed Transesterification : The mechanism is very similar to that of direct Fischer esterification. The carbonyl oxygen of the starting ester is protonated, followed by nucleophilic attack from 1-methylbutanol. A tetrahedral intermediate is formed, which then eliminates the original alcohol (methanol, in this example) to yield the desired ester. masterorganicchemistry.com To drive the equilibrium, the lower-boiling alcohol byproduct is typically removed by distillation.

Base-Catalyzed Transesterification : This process involves a nucleophilic alkoxide, generated by deprotonating 1-methylbutanol with a strong base. The resulting 1-methylbutoxide anion attacks the carbonyl carbon of the starting ester in a nucleophilic acyl substitution reaction. A tetrahedral intermediate is formed, which then collapses, expelling the original alkoxide (methoxide) to give the final product, 1-methylbutyl trichloroacetate. masterorganicchemistry.com This method is generally faster than the acid-catalyzed equivalent but requires stoichiometric amounts of base and anhydrous conditions.

Transesterification is a crucial industrial process, notably in the production of biodiesel, and its principles are widely applicable to the synthesis of a variety of esters. ijcce.ac.ir

Exploration of Green Chemistry Methodologies in Ester Synthesis

Green chemistry principles encourage the development of synthetic methods that are environmentally benign. For ester synthesis, this often involves using non-toxic, recyclable catalysts, minimizing solvent use, and operating under mild conditions. researchgate.net

Enzymatic catalysis, particularly with lipases, has emerged as a leading green methodology for ester synthesis. researchgate.netnih.gov Lipases are highly selective enzymes that can catalyze esterification and transesterification under very mild conditions (often at or near room temperature) and frequently in the absence of organic solvents. nih.gov For example, the immobilized lipase (B570770) Novozym® 435 (from Candida antarctica) is a robust and widely used biocatalyst for producing various esters, including those from branched-chain alcohols and acids in solvent-free systems. nih.gov The high selectivity of enzymes also prevents many side reactions that can occur with conventional chemical catalysts. researchgate.net

Another green approach is the use of heterogeneous solid acid catalysts. Materials like zirconium sulfate (B86663) supported on silica (B1680970) or ion-exchange resins like Dowex can effectively catalyze esterification reactions. researchgate.netacs.org Their key advantage is the ease of separation from the reaction mixture, which simplifies product purification and allows the catalyst to be recovered and reused, reducing waste and cost. acs.org These reactions can often be run under solvent-free conditions by simply heating the neat mixture of the alcohol and carboxylic acid with the solid catalyst. researchgate.net

Stereoselective Synthesis of Chiral 1-Methylbutyl Trichloroacetate

1-Methylbutanol is a chiral molecule, existing as two non-superimposable mirror images or enantiomers: (R)-pentan-2-ol and (S)-pentan-2-ol. The synthesis of enantiomerically pure 1-methylbutyl trichloroacetate is of significant interest, as the biological and material properties of chiral molecules often depend on their specific stereochemistry.

Asymmetric Catalysis in the Formation of Branched-Chain Esters

The most prominent method for preparing enantiopure esters from racemic secondary alcohols is through enzymatic kinetic resolution (KR) . encyclopedia.pubmdpi.com This technique exploits the stereoselectivity of enzymes, typically lipases, which catalyze the acylation of one enantiomer of the alcohol much faster than the other. mdpi.comrsc.org

In a typical KR of racemic 1-methylbutanol, a lipase is used to catalyze the transfer of an acyl group (from an acyl donor like vinyl trichloroacetate or trichloroacetic anhydride) to the alcohol. The enzyme's chiral active site preferentially accommodates one enantiomer (e.g., the (R)-enantiomer), converting it to (R)-1-methylbutyl trichloroacetate at a high rate. The (S)-enantiomer reacts very slowly and is left behind in the reaction mixture. rsc.org The reaction is stopped at or near 50% conversion, allowing for the separation of the highly enantioenriched ester product and the unreacted, enantioenriched alcohol. The efficiency of a kinetic resolution is described by the enantiomeric ratio (E), with values above 100 considered excellent for preparative synthesis. mdpi.com

A more advanced and efficient strategy is dynamic kinetic resolution (DKR) . mdpi.comorganic-chemistry.org DKR combines the enzymatic kinetic resolution with an in-situ racemization of the slow-reacting alcohol enantiomer. This is typically achieved by adding a second catalyst, often a ruthenium-based complex (like a Shvo or Noyori-type catalyst), that can reversibly oxidize and reduce the alcohol, thereby converting the slow-reacting enantiomer into the fast-reacting one. mdpi.comorganic-chemistry.org This continuous racemization allows the enzyme to convert the entire racemic starting material into a single enantiomer of the ester product, with a theoretical maximum yield of 100% instead of the 50% limit of standard KR.

Table 2: Catalytic Systems for Dynamic Kinetic Resolution (DKR) of Secondary Alcohols

| Racemization Catalyst | Enzyme | Acyl Donor | Typical Solvent | Product Yield/ee | Ref. |

| Ru-complex | Lipase (e.g., CAL-B) | Isopropenyl acetate | Toluene | High yields (>90%), excellent ee (>99%) | organic-chemistry.org |

| Vanadium-oxo complex | Lipase | Acyl donor | Organic solvent | High yields, high ee | organic-chemistry.org |

| Fe, V-based catalysts | Lipase | Acyl donor | Various | Sustainable alternative to Ru, expanding substrate scope | mdpi.com |

Diastereoselective Control in Related Chiral Systems

Diastereoselective control arises in reactions where a new stereocenter is created in a molecule that already possesses one or more stereocenters. The existing chiral center(s) can influence the steric and electronic environment of the reaction, favoring the formation of one diastereomer over others.

In the context of esterification, this would occur if a chiral, enantiopure carboxylic acid derivative were reacted with racemic 1-methylbutanol. For example, reacting (R)-chiral acid chloride with a racemic mixture of (R)- and (S)-1-methylbutanol would produce two different products: the (R,R)-ester and the (R,S)-ester. These two products are diastereomers. Because the transition states leading to these two diastereomers have different energies, they will be formed at different rates. This rate difference is the fundamental basis of kinetic resolution by chemical means.

While modern synthesis heavily favors highly selective catalytic methods, the principles of diastereoselective control are foundational. For instance, intramolecular reactions on chiral substrates often exhibit high levels of diastereoselectivity, where the conformation of the molecule dictates the face of attack for a reagent. acs.org Similarly, chiral auxiliaries—enantiopure groups temporarily attached to a substrate—are used to direct the stereochemical outcome of a reaction, after which the auxiliary is removed. nih.gov The study of these systems provides crucial mechanistic insights that can be applied to the design of new stereoselective esterification reactions.

Chemical Transformations and Reactivity Profiling of the Trichloroacetate Moiety

Reactivity of the Trihalogenated Methyl Group in Functionalization Reactions

The trichloromethyl group (—CCl₃) is a versatile chemical handle that can participate in a variety of functionalization reactions. Its reactivity is primarily centered on the cleavage of the carbon-chlorine bonds, which can proceed through radical or ionic intermediates.

One of the most significant reactions of the trichloromethyl group is its role as a precursor for radical species. In the presence of transition metal catalysts, such as copper(I) chloride (CuCl), alkyl trichloroacetates undergo atom transfer radical reactions. researchgate.net The process typically involves the homolytic cleavage of a C-Cl bond to generate a dichlorinated radical intermediate. This radical can then engage in intermolecular or intramolecular additions to unsaturated systems, such as alkenes, leading to the formation of new carbon-carbon bonds. researchgate.netustc.edu.cn For instance, the intramolecular cyclization of allylaryl trichloroacetates initiated by CuCl is a well-documented method for synthesizing lactone structures. researchgate.net

Furthermore, the trichloromethyl group can be a source of the trichloromethyl anion (CCl₃⁻) or dichlorocarbene (B158193) (:CCl₂). The treatment of trichloroacetates with a base can lead to decarboxylation to form the CCl₃⁻ anion. sci-hub.se Alternatively, reagents like methyl trichloroacetate can react with alkoxides, such as sodium methoxide, to generate dichlorocarbene. enamine.net This highly reactive intermediate is widely used in cycloaddition reactions with alkenes to form gem-dichlorocyclopropanes. enamine.net

Recent advancements have demonstrated the ability to selectively functionalize the C-Cl bonds in a stepwise manner. Using boryl radicals, it is possible to achieve a controlled sequence of dechlorinative coupling reactions. ustc.edu.cn Under specific conditions, a single C-Cl bond can be cleaved to form an α,α-dichloro carbonyl radical, which can then be coupled with an alkene. Subsequently, a second C-Cl bond can be cleaved and functionalized, offering a pathway to α-monochloro products. ustc.edu.cn This selective reactivity opens avenues for constructing complex molecular architectures from simple trichloromethyl-containing starting materials.

The following table summarizes key functionalization reactions involving the trichloromethyl group, based on studies of analogous trichloroacetate esters.

| Reaction Type | Reagents/Catalyst | Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Atom Transfer Radical Cyclization | CuCl / bipyridine | α,α-Dichlorinated radical | Cyclized products (e.g., lactones) | researchgate.net |

| Dichlorocarbene Formation | Sodium methoxide | Dichlorocarbene (:CCl₂) | gem-Dichlorocyclopropanes | enamine.net |

| Stepwise Dechlorinative Coupling | Boryl radicals | α,α-Dichloro and α-Monochloro radicals | Di- and monochloro-functionalized compounds | ustc.edu.cn |

| Trichloromethyl Anion Generation | Base-induced decarboxylation | Trichloromethyl anion (CCl₃⁻) | Trichloromethylated compounds | sci-hub.seresearchgate.net |

Carbonyl Reactivity and Derivatization Pathways

The carbonyl group in 1-methylbutyl trichloroacetate functions as a typical ester, characterized by its susceptibility to nucleophilic acyl substitution. The reactivity of the carbonyl carbon is enhanced by the adjacent electron-withdrawing trichloromethyl group. Common transformations involve the replacement of the 1-methylbutoxy (—OCH(CH₃)CH₂CH₂CH₃) group.

Hydrolysis: Esters undergo hydrolysis to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: In the presence of a strong acid and excess water, 1-methylbutyl trichloroacetate will hydrolyze to form trichloroacetic acid and pentan-2-ol. The reaction is reversible.

Base-catalyzed hydrolysis (Saponification): Using a base like sodium hydroxide (B78521) results in an irreversible reaction that produces a carboxylate salt (sodium trichloroacetate) and pentan-2-ol. pressbooks.pub This reaction proceeds to completion.

Transesterification: This reaction involves the exchange of the alkoxy group of the ester with that of another alcohol. When 1-methylbutyl trichloroacetate is treated with a different alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid or base catalyst, a new trichloroacetate ester is formed along with pentan-2-ol. pressbooks.pub This process is an equilibrium-driven reaction.

Derivatization for Analytical Purposes: In analytical chemistry, derivatization is often employed to modify an analyte to make it more suitable for separation and detection, for instance, by gas chromatography (GC). jfda-online.com For esters like 1-methylbutyl trichloroacetate, this can involve several pathways. While direct derivatization of the ester's carbonyl group is not common without cleaving the ester bond, the entire molecule can be derivatized. For example, the ester can be hydrolyzed to trichloroacetic acid, which is then converted to a more volatile or detectable derivative. nih.govconicet.gov.ar Alternatively, achiral derivatization can be used to lower the elution temperature required for GC analysis of chiral compounds. sigmaaldrich.com

The table below outlines the primary derivatization pathways for the carbonyl moiety of esters like 1-methylbutyl trichloroacetate.

| Reaction Type | Reagents | Products | Notes | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ catalyst | Trichloroacetic acid + Pentan-2-ol | Reversible equilibrium reaction. | |

| Base-Catalyzed Hydrolysis (Saponification) | NaOH or KOH | Sodium trichloroacetate + Pentan-2-ol | Irreversible reaction, goes to completion. | pressbooks.pub |

| Transesterification | R'OH, acid or base catalyst | Trichloroacetic acid R' ester + Pentan-2-ol | Used to exchange the alcohol moiety. | pressbooks.pub |

| Analytical Derivatization (via Hydrolysis) | 1. Hydrolysis (acid/base) 2. Derivatizing agent (e.g., for GC-MS) | Derivatized trichloroacetic acid | Enhances detectability and chromatographic properties. | jfda-online.comnih.gov |

Advanced Spectroscopic and Chromatographic Characterization Techniques in Chemical Research

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 1-methylbutyl trichloroacetate (B1195264) (C₇H₁₁Cl₃O₂), HRMS can unequivocally confirm its elemental composition.

The calculated monoisotopic mass of the neutral molecule is 231.98246 u. In typical HRMS analysis using soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), the molecule is observed as a protonated species [M+H]⁺ or a sodiated adduct [M+Na]⁺. The high electronegativity of the chlorine atoms also makes this compound amenable to analysis in negative ion mode, potentially forming an [M-H]⁻ adduct or capturing an electron.

A key feature in the mass spectrum of a chlorinated compound is the characteristic isotopic pattern arising from the two stable isotopes of chlorine, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). For a molecule containing three chlorine atoms, this results in a distinctive cluster of peaks (M, M+2, M+4, M+6) with predictable relative intensities, providing a high degree of confidence in the identification of the compound.

Table 1: Predicted HRMS Data for the Protonated Molecular Ion of 1-Methylbutyl trichloroacetate [C₇H₁₂Cl₃O₂]⁺

| Isotopic Peak | Calculated m/z | Relative Intensity (%) |

|---|---|---|

| [M+H]⁺ (3 x ³⁵Cl) | 232.99029 | 100.0 |

| [M+2+H]⁺ (2 x ³⁵Cl, 1 x ³⁷Cl) | 234.98734 | 97.3 |

| [M+4+H]⁺ (1 x ³⁵Cl, 2 x ³⁷Cl) | 236.98439 | 31.6 |

Fragmentation analysis (MS/MS) would likely show cleavage of the ester bond, leading to the formation of the 1-methylbutyl carbocation (C₅H₁₁⁺, m/z = 71.0855) and the trichloroacetate fragment, or the loss of the neutral 1-methylbutyl group from the molecular ion.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. wikipedia.orgresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of 1-methylbutyl trichloroacetate is dominated by a very strong and sharp absorption band corresponding to the ester carbonyl (C=O) stretch. Due to the strong electron-withdrawing effect of the three chlorine atoms on the alpha-carbon, this band is expected at a significantly higher frequency (around 1770-1780 cm⁻¹) compared to non-halogenated esters (typically 1735-1750 cm⁻¹). chemicalbook.comyoutube.com Other key absorptions include the C-H stretching vibrations of the alkyl group just below 3000 cm⁻¹, the C-O stretching vibrations of the ester group in the 1250-1100 cm⁻¹ region, and strong bands corresponding to the C-Cl stretching in the fingerprint region (below 850 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. nih.gov While the C=O stretch is also visible in the Raman spectrum, it is typically weaker than in the IR spectrum. Conversely, the C-Cl stretching vibrations are expected to produce strong and easily identifiable signals in the Raman spectrum, making it a valuable tool for confirming the presence of the trichloromethyl group. The C-C backbone of the alkyl chain would also show characteristic bands.

Table 4: Expected Vibrational Spectroscopy Data for 1-Methylbutyl trichloroacetate

| Wavenumber (cm⁻¹) | Vibration Type | Spectroscopy Method | Expected Intensity |

|---|---|---|---|

| 2850 - 2990 | C-H (alkyl) stretch | IR, Raman | Medium-Strong |

| 1770 - 1780 | C=O (ester) stretch | IR | Very Strong |

| 1200 - 1250 | C-O (ester) stretch | IR | Strong |

| 800 - 850 | C-Cl stretch | IR, Raman | Strong |

| 650 - 750 | C-Cl stretch | IR, Raman | Strong |

Predictions are based on known data for related alkyl acetates and trichloroacetates. researchgate.netchemicalbook.comchemicalbook.com

Advanced Chromatographic Separations for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, allowing for purity assessment of the final product and monitoring the progress of a chemical reaction.

Given its volatility, 1-methylbutyl trichloroacetate is ideally suited for analysis by Gas Chromatography (GC). chemicalbook.com In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

A common method would involve using a mid-polarity capillary column (e.g., a DB-5 or HP-5 type, containing 5% phenyl-substituted polysiloxane). The retention time of the compound would depend on the specific temperature program used.

For detection, several options are available:

Flame Ionization Detector (FID): A universal detector for organic compounds, providing good quantitative data for purity assessment when the compound is present at higher concentrations.

Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer allows for the definitive identification of the peak corresponding to 1-methylbutyl trichloroacetate by its mass spectrum, as described in section 3.1. ekb.egresearchgate.net

Electron Capture Detector (ECD): This detector is highly sensitive to electrophilic compounds, particularly those containing halogens. nih.govuni-bayreuth.de Therefore, GC-ECD would be the method of choice for quantifying trace amounts of 1-methylbutyl trichloroacetate in complex matrices, such as environmental or biological samples. The high response factor for the three chlorine atoms allows for very low detection limits.

Table 5: Typical Gas Chromatography (GC) Parameters for Analysis of 1-Methylbutyl trichloroacetate

| Parameter | Value / Description |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |

| Carrier Gas | Helium, constant flow ~1.2 mL/min |

| Injector Temp. | 250 °C |

| Injection Mode | Split (e.g., 50:1) or Splitless for trace analysis |

| Oven Program | 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector | MS, FID, or ECD |

| Detector Temp. | MS Transfer Line: 280 °C; FID: 300 °C; ECD: 300 °C |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of compounds in a mixture. While Gas Chromatography (GC) is often preferred for volatile compounds like 1-Methylbutyl trichloroacetate, HPLC is indispensable for the analysis of its non-volatile derivatives, impurities, or degradation products, and for preparative-scale purification.

The analysis of 1-Methylbutyl trichloroacetate itself by HPLC can be challenging due to its lack of a strong UV chromophore and its volatility. However, its non-volatile derivatives or related compounds can be effectively analyzed. For instance, in a synthetic mixture or a degradation sample, non-volatile starting materials or byproducts might be present. A common analytical challenge is the quantification of trichloroacetic acid, a potential hydrolysis product, in the presence of the ester. scribd.com

Reversed-phase HPLC is the most common mode for separating esters and their derivatives. nih.gov A C18 or C8 column is typically employed, offering excellent separation based on hydrophobicity. For 1-Methylbutyl trichloroacetate and related non-volatile species, a mobile phase consisting of acetonitrile (B52724) and water or methanol (B129727) and water is generally effective. nih.govedpsciences.org The detection of non-volatile derivatives that possess a suitable chromophore can be achieved using a UV detector. For compounds lacking a strong chromophore, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be utilized.

Preparative HPLC

Preparative HPLC extends the principles of analytical HPLC to isolate and purify larger quantities of a specific compound. acs.org This technique is crucial for obtaining high-purity 1-Methylbutyl trichloroacetate from a crude reaction mixture for use as a reference standard or for further synthetic applications. The methodology involves using larger columns, higher flow rates, and larger sample injection volumes compared to analytical HPLC. The separation conditions developed at the analytical scale are often scalable to a preparative method. sielc.com The goal is to maximize throughput while maintaining sufficient resolution to separate the target compound from impurities. Fractions are collected as they elute from the column, and the purity of the collected fractions is subsequently verified by analytical HPLC or other techniques.

Table 1: Illustrative HPLC Parameters for Analysis of a Mixture Containing 1-Methylbutyl trichloroacetate and a Non-Volatile Impurity

| Parameter | Condition | Rationale |

| Instrument | High-Performance Liquid Chromatograph | Standard analytical platform. |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately nonpolar compounds like esters. nih.gov |

| Mobile Phase | Acetonitrile/Water (70:30, v/v), isocratic | A common mobile phase for separating esters; the ratio can be optimized for best resolution. nih.gov |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detector | UV at 210 nm and Refractive Index (RI) | UV detection for potential chromophoric impurities and RI for the main, non-chromophoric components. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Hyphenated Analytical Systems (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the unambiguous identification and quantification of compounds in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile compound like 1-Methylbutyl trichloroacetate, GC-MS is an ideal analytical technique. In GC, the compound is vaporized and separated from other volatile components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected, providing a unique mass spectrum that serves as a chemical fingerprint for identification.

The fragmentation of esters in EI-MS is well-understood. whitman.edulibretexts.org For 1-Methylbutyl trichloroacetate, key fragmentation pathways would include:

Alpha-cleavage: Loss of the alkoxy group (•OCH(CH₃)C₃H₇) to form the trichloroacetyl cation [CCl₃CO]⁺. This is often a prominent peak.

McLafferty Rearrangement: If sterically possible, this rearrangement can lead to the elimination of an alkene (e.g., propene) from the alkyl chain.

Loss of Chlorine: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident in the molecular ion peak and any chlorine-containing fragments, aiding in identification. researchgate.net For a CCl₃ group, this results in a characteristic cluster of peaks.

Alkyl Chain Fragmentation: Cleavage within the 1-methylbutyl group can produce various hydrocarbon fragments.

The mass spectrum of dodecyl trichloroacetate shows characteristic fragments that can be extrapolated to predict the behavior of 1-methylbutyl trichloroacetate. nist.gov

Table 2: Predicted GC-MS Data for 1-Methylbutyl trichloroacetate

| Parameter | Value/Condition | Rationale |

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) | A common, nonpolar column suitable for a wide range of volatile organic compounds. gcms.cz |

| Carrier Gas | Helium, constant flow 1.2 mL/min | Inert carrier gas, standard for GC-MS. |

| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min | A general-purpose temperature program to separate compounds with a range of boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |

| MS Scan Range | m/z 40-350 | Covers the expected mass of the molecular ion and its significant fragments. |

| Predicted Molecular Ion (M⁺) | m/z 232, 234, 236 (isotopic cluster) | Based on the molecular weight (233.52 g/mol ) and the presence of three chlorine atoms. chemeo.com |

| Major Predicted Fragments (m/z) | 117, 119, 121 ([CCl₃]⁺); 145, 147, 149 ([CCl₃CO]⁺); 71 ([C₅H₁₁]⁺); 57 ([C₄H₉]⁺) | Based on known fragmentation patterns of esters and halogenated compounds. whitman.edulibretexts.org |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for analyzing compounds in complex matrices, such as environmental or biological samples. nih.govijpsr.com It combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. While 1-Methylbutyl trichloroacetate is volatile and better suited for GC-MS, LC-MS/MS could be employed for its analysis if it were present in a complex, non-volatile matrix or if derivatization were performed. google.com

For direct analysis, Atmospheric Pressure Chemical Ionization (APCI) would likely be a more suitable ionization source than Electrospray Ionization (ESI) due to the compound's moderate polarity and volatility. researchgate.net In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the molecular ion, [M]⁺ or [M+H]⁺) is selected and fragmented to produce characteristic product ions. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and reduces matrix interference. researchgate.net

The analysis of halogenated organic compounds by LC-MS/MS is an established field, and methods developed for other chlorinated compounds could be adapted. nih.govmdpi.com For example, a method could monitor the transition from the precursor ion to a fragment resulting from the loss of the trichloromethyl group or a chlorine atom.

Table 3: Hypothetical LC-MS/MS Parameters for 1-Methylbutyl trichloroacetate Analysis

| Parameter | Condition | Rationale |

| LC Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.9 µm) | Standard for fast LC-MS analysis. google.com |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile | Common mobile phase for LC-MS, providing a proton source for ionization. sielc.com |

| Gradient | 5% B to 95% B over 5 minutes | A typical gradient to elute compounds of varying polarity. |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), Positive Mode | Suitable for moderately polar, volatile compounds. researchgate.net |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification in complex matrices. researchgate.net |

| Precursor Ion (m/z) | 233 [M+H]⁺ (monitoring the ³⁵Cl isotope) | Protonated molecular ion. |

| Product Ions (m/z) | 145 ([M+H - C₅H₁₀]⁺); 71 ([C₅H₁₁]⁺) | Hypothetical fragments resulting from collision-induced dissociation. |

Theoretical and Computational Chemistry Investigations of 1 Methylbutyl Trichloroacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for investigating the properties of molecules at the electronic level. csic.es These methods solve approximations of the Schrödinger equation to provide insights into molecular geometry, stability, and electronic properties.

The flexibility of the 1-methylbutyl (or sec-pentyl) group and the ester linkage allows 1-Methylbutyl trichloroacetate (B1195264) to exist in various spatial arrangements known as conformers. The rotation around single bonds, such as the C-O ester bond and the C-C bonds within the alkyl chain, gives rise to a complex potential energy surface.

DFT calculations are the standard method for exploring these conformational landscapes. ut.ac.ireurjchem.com By systematically rotating key dihedral angles and performing geometry optimization at each step, a set of stable conformers (local minima on the potential energy surface) can be identified. Subsequent frequency calculations confirm that these structures are true minima and provide their zero-point vibrational energies (ZPVE). The relative energies of these conformers determine their population distribution at a given temperature according to the Boltzmann distribution. For esters, the orientation around the ester C-O bond is particularly important, often resulting in distinct syn and anti periplanar conformers.

For 1-Methylbutyl trichloroacetate, key dihedral angles for a conformational search would include:

τ1 (O=C-O-C): Defines the orientation of the alkyl group relative to the carbonyl plane.

τ2 (C-O-C-C): The first angle of the 1-methylbutyl chain.

τ3 (O-C-C-C): The second angle of the 1-methylbutyl chain.

A hypothetical DFT study would yield a table of relative energies for the most stable conformers.

Table 1: Hypothetical Relative Energies of 1-Methylbutyl Trichloroacetate Conformers Calculated via DFT

| Conformer ID | Dihedral Angles (τ1, τ2, τ3) | Relative Energy (kcal/mol) |

| Conf-1 | anti (178°), anti (175°), gauche (65°) | 0.00 |

| Conf-2 | anti (179°), gauche (68°), anti (177°) | 0.65 |

| Conf-3 | syn (5°), anti (176°), gauche (66°) | 2.50 |

| Conf-4 | anti (178°), gauche (-67°), gauche (65°) | 1.10 |

Note: This table is illustrative. Actual values would require specific DFT calculations (e.g., at the B3LYP/6-311+G(d,p) level of theory). The data demonstrates that small energy differences can lead to multiple conformations coexisting at room temperature. ut.ac.ir

Computational chemistry provides powerful tools for predicting various types of molecular spectra. researchgate.netresearchgate.net These predictions are invaluable for two main reasons: they can aid in the interpretation and assignment of experimental spectra, and they can serve as a validation of the computational model itself. If the calculated spectrum closely matches the experimental one, it lends confidence to the accuracy of the computed geometry and electronic structure.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic positions. By comparing the computed IR spectrum with the experimental one, each absorption band can be assigned to specific molecular motions, such as the characteristic C=O stretch of the ester group, C-Cl stretches from the trichloroacetate moiety, and various C-H bending and stretching modes from the alkyl chain. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can be predicted by calculating the magnetic shielding tensors for each nucleus. These calculations are highly sensitive to the molecular geometry and electronic environment. Comparing predicted chemical shifts to experimental data helps confirm the structure and can even distinguish between different conformers if their interconversion is slow on the NMR timescale. researchgate.net

Table 2: Hypothetical Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts (ppm) for the Most Stable Conformer of 1-Methylbutyl Trichloroacetate

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Carbonyl (C=O) | 162.5 | 161.9 |

| C-O (Alkyl) | 78.1 | 77.5 |

| CCl₃ | 91.3 | 90.5 |

| Alkyl CH | 35.2 | 34.8 |

| Alkyl CH₂ | 28.5 | 28.1 |

| Alkyl CH₃ (ethyl) | 11.4 | 11.1 |

| Alkyl CH₃ (methyl) | 19.8 | 19.5 |

Note: This table is for illustrative purposes. The accuracy of the prediction depends on the level of theory, basis set, and inclusion of solvent effects.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Solvent Effects

While quantum chemical calculations are excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems over time. nih.govmdpi.com MD simulations model a system (e.g., a box of liquid 1-Methylbutyl trichloroacetate, or a single molecule in a solvent) by treating atoms as classical particles subject to a force field. researchgate.net

By solving Newton's equations of motion for every atom over many small time steps, MD generates a trajectory that describes how the positions and velocities of atoms evolve. This allows for the study of:

Bulk Liquid Properties: In a simulation of pure liquid 1-Methylbutyl trichloroacetate, one could study its density, diffusion coefficient, and radial distribution functions. The latter would reveal the average distances and orientations between molecules, providing insight into the liquid's structure.

Solvation Effects: By simulating a single molecule of 1-Methylbutyl trichloroacetate in a box of solvent (e.g., water or a nonpolar solvent like hexane), one can analyze the solvation shell structure. This involves determining how solvent molecules arrange themselves around the polar ester group and the nonpolar alkyl and trichloromethyl groups, and calculating the free energy of solvation. This is crucial for understanding its solubility and partitioning behavior. mdpi.com

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a key tool for mapping out the detailed mechanisms of chemical reactions. nih.govsmu.edu For 1-Methylbutyl trichloroacetate, a reaction of primary interest is its hydrolysis, which breaks the ester bond to form 1-methylbutanol and trichloroacetic acid.

Using DFT, one can model the entire reaction pathway. The process involves:

Locating Reactants and Products: The geometries and energies of the starting materials (ester and water/hydroxide) and the final products are calculated.

Identifying the Transition State (TS): The transition state is the highest energy point along the reaction coordinate—a first-order saddle point on the potential energy surface. Computational algorithms are used to locate this unstable structure. The TS for ester hydrolysis typically involves the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon. mdpi.com

Confirming the Pathway: An Intrinsic Reaction Coordinate (IRC) calculation is performed starting from the TS geometry. nih.gov This calculation maps the minimum energy path downhill from the TS, ensuring that it connects the intended reactants and products, and revealing any intermediates along the way.

Quantitative Structure-Reactivity Relationships (QSAR) within Ester Systems: A Computational Perspective

Quantitative Structure-Reactivity Relationships (QSAR) are models that correlate variations in the chemical structure of a series of compounds with a measured property, such as reaction rate or biological activity. researchgate.netmdpi.com A computational QSAR study on ester hydrolysis might involve a set of esters with different alcohol and acid components, including 1-Methylbutyl trichloroacetate.

The process involves calculating a set of molecular descriptors for each ester in the series. These descriptors are numerical representations of the molecule's properties and can be:

Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies. For instance, a more electrophilic carbonyl carbon (higher positive partial charge) would be more susceptible to nucleophilic attack, leading to a faster hydrolysis rate.

Steric Descriptors: Molecular volume, surface area, or specific parameters like Taft's steric parameter (Es), which can be estimated from the computed 3D structure. The bulky 1-methylbutyl and trichloromethyl groups would have significant steric effects.

Hydrophobic Descriptors: LogP (the partition coefficient between octanol (B41247) and water), which can be estimated computationally.

These descriptors are then used as independent variables in a statistical analysis (e.g., multiple linear regression) to build a mathematical model that predicts the reactivity (e.g., the logarithm of the hydrolysis rate constant, log k). researchgate.net Such a model can predict the reactivity of new or untested esters and provide insight into the key structural features that control the reaction. nih.gov

Applications and Role in Specialized Chemical Synthesis and Materials Science Research

1-Methylbutyl Trichloroacetate (B1195264) as a Versatile Synthetic Intermediate

Organic molecules that serve as starting points for the synthesis of more complex molecules are known as synthetic intermediates or building blocks. nih.govsigmaaldrich.com These compounds are fundamental in medicinal chemistry, organic chemistry, and materials science for the modular assembly of larger molecular structures. sigmaaldrich.com The utility of 1-methylbutyl trichloroacetate in this capacity can be inferred from the known reactivity of its constituent parts: the 1-methylbutyl (or sec-amyl) alcohol moiety and the trichloroacetate group.

Transesterification is a chemical reaction that involves exchanging the alkoxy group of an ester with that of an alcohol. organic-chemistry.orgmdpi.com This process is often catalyzed by an acid or a base and is a fundamental method for creating new esters from existing ones.

While specific studies detailing the transesterification of 1-methylbutyl trichloroacetate are not prevalent, its structure allows it to be a viable substrate for such reactions. In a hypothetical reaction, 1-methylbutyl trichloroacetate could react with a different alcohol (R-OH) in the presence of a catalyst to yield a new trichloroacetate ester (R-trichloroacetate) and 1-methylbutanol. The reaction equilibrium can be driven forward by removing one of the products, typically the more volatile alcohol.

This potential for ester exchange makes 1-methylbutyl trichloroacetate a useful intermediate for introducing the trichloroacetate group into other molecules, which can be valuable in multi-step syntheses where this functional group is required for subsequent transformations.

Table 1: Examples of Catalysts Used in Transesterification Reactions

| Catalyst Type | Examples |

|---|---|

| Acid Catalysts | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl), p-Toluenesulfonic Acid |

| Base Catalysts | Sodium Methoxide (NaOCH₃), Sodium Hydroxide (B78521) (NaOH), Potassium Carbonate (K₂CO₃) |

| Organocatalysts | N-Heterocyclic Carbenes (NHCs) |

This table provides general examples of catalysts used for transesterification and does not represent specific use with 1-Methylbutyl trichloroacetate.

As a synthetic building block, 1-methylbutyl trichloroacetate can be envisioned to contribute to the formation of more intricate molecular architectures. researchgate.net The trichloroacetate group is a key functional moiety. For instance, esters of trichloroacetic acid can serve as precursors for the in-situ generation of dichlorocarbene (B158193) (:CCl₂) when treated with a strong base. This highly reactive intermediate can then participate in cycloaddition reactions with alkenes to form dichlorocyclopropanes, which are valuable structures in organic synthesis.

The 1-methylbutyl group, being a secondary alkyl chain, can introduce specific steric and lipophilic properties into a target molecule. This can be particularly relevant in the synthesis of agrochemicals or pharmaceuticals where such properties can influence bioavailability and efficacy. Although direct examples are scarce, the principle of using functionalized esters like 1-methylbutyl trichloroacetate as building blocks is a cornerstone of modern organic synthesis. chemrxiv.org

Development and Validation of Analytical Standards in Chemical Metrology

Certified Reference Materials (CRMs) are crucial in chemical metrology for ensuring the accuracy and comparability of measurement results. sigmaaldrich.comiaea.org These standards are produced and certified under stringent guidelines, such as ISO 17034, and are used to calibrate analytical instruments and validate measurement methods. sigmaaldrich.comcrmlabstandard.com

1-Methylbutyl trichloroacetate could potentially be developed as a CRM if there were a specific analytical need for its quantification in industrial processes, environmental monitoring, or other fields. For example, if it were used as an additive in a commercial product, a CRM would be necessary for quality control laboratories to accurately measure its concentration. The development process would involve high-purity synthesis of the compound, characterization to confirm its identity and purity, and stability testing. Homogeneity and long-term stability studies would be conducted before it could be certified.

While related compounds like trichloroacetic acid are available as certified reference standards, crmlabstandard.comchromspec.com there is currently no indication that 1-methylbutyl trichloroacetate is widely available as a CRM.

Exploration in Emerging Solvent Systems (e.g., Deep Eutectic Solvents) for Enhanced Reactivity

Deep Eutectic Solvents (DESs) are a class of solvents that are typically formed by mixing a hydrogen bond acceptor (HBA), often a quaternary ammonium (B1175870) salt like choline (B1196258) chloride, with a hydrogen bond donor (HBD), such as urea, glycerol, or carboxylic acids. nsf.govimperial.ac.uk A key feature of DESs is that the resulting mixture has a significantly lower melting point than any of its individual components. nsf.gov They are considered "green solvents" due to their low toxicity, biodegradability, and straightforward preparation. nih.gov

The use of DESs has been explored in various applications, including organic synthesis, biocatalysis, and extractions, where they can enhance reaction rates and selectivity. nih.govresearchgate.net The polarity and hydrogen-bonding capabilities of DESs can be tuned by carefully selecting the HBA and HBD components.

Currently, there is no published research that describes the use of 1-methylbutyl trichloroacetate as a component in a deep eutectic solvent system. As an ester, it does not fit the typical profile of either a hydrogen bond acceptor or a strong hydrogen bond donor. Its potential role in these systems, perhaps as a co-solvent or a reactant within a DES medium, remains an unexplored area of research.

Table 2: Common Components of Deep Eutectic Solvents

| Role | Component Type | Examples |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Quaternary Ammonium Salts | Choline Chloride, Tetrabutylammonium Chloride |

This table provides general examples of DES components and does not include 1-Methylbutyl trichloroacetate.

Future Research Directions and Unexplored Avenues in 1 Methylbutyl Trichloroacetate Chemistry

Development of Novel and Sustainable Synthetic Routes for Trichloroacetate (B1195264) Esters

The traditional synthesis of esters often involves processes that are not environmentally benign. A primary focus of future research will be the development of sustainable synthetic pathways for 1-methylbutyl trichloroacetate that minimize waste, avoid harsh reagents, and reduce energy consumption.

One promising avenue involves the adaptation of promoter-free symbiotic activation processes using trichloroacetimidates. These reactions can proceed under mild conditions without the need for strong Lewis or Brønsted acid catalysts, which are often difficult to handle and can cause decomposition of sensitive substrates. Research could focus on optimizing the synthesis of pentan-2-yl 2,2,2-trichloroacetimidate and its subsequent reaction with a carboxylic acid, a method that could significantly improve the atom economy and reduce the environmental impact of ester formation.

Another area of exploration is the use of continuous-flow reactors. This technology offers enhanced safety, better heat and mass transfer, and the potential for straightforward scaling-up. Developing a continuous-flow process for the esterification of trichloroacetic acid with pentan-2-ol could lead to higher yields and purity while minimizing solvent use and reaction time. Research should also investigate greener solvent systems and the potential for solvent-free reaction conditions.

| Research Focus | Potential Methodology | Desired Outcome |

| Green Synthesis | Symbiotic activation via trichloroacetimidates | Elimination of harsh acid catalysts, milder reaction conditions. |

| Process Intensification | Continuous-flow synthesis | Improved yield, safety, and scalability; reduced waste. |

| Alternative Reagents | Use of trichloroacetic acid derivatives | Enhanced reactivity and selectivity under sustainable conditions. |

| Purification | Non-distillation separation techniques | Reduced energy consumption and thermal degradation of the product. |

Design and Implementation of Advanced Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is central to modern chemical synthesis. Future work on 1-methylbutyl trichloroacetate should prioritize the design of advanced catalytic systems that offer high efficiency, selectivity, and reusability. The esterification of amyl alcohols (a category that includes pentan-2-ol) has been studied with various catalysts, providing a foundation for future investigations.

Heterogeneous catalysts, such as acidic ion-exchange resins, present a significant advantage as they can be easily separated from the reaction mixture and potentially reused, aligning with the principles of green chemistry. Future research could explore the development of novel solid acid catalysts with tailored acidity and porous structures to maximize the conversion of pentan-2-ol and trichloroacetic acid into the desired ester while minimizing side reactions.

Enzymatic catalysis offers another sustainable route. Lipases, for instance, are known to catalyze esterification reactions with high selectivity under mild conditions. Investigating the use of immobilized lipases for the synthesis of 1-methylbutyl trichloroacetate could lead to a highly efficient and environmentally friendly process. The challenge lies in finding an enzyme that is stable and active in the presence of the acidic and halogenated substrate.

| Catalyst Type | Research Objective | Potential Advantage |

| Heterogeneous Solid Acids | Develop novel porous catalysts (e.g., zeolites, functionalized resins). | High reusability, ease of separation, thermal stability. |

| Biocatalysts (Enzymes) | Screen and engineer lipases for specific activity and stability. | High selectivity, mild reaction conditions, biodegradability. |

| Nanocatalysts | Synthesize metal-organic frameworks (MOFs) or functionalized nanoparticles. | High surface area, tunable active sites, potential for unique reactivity. |

Integration of In Situ Spectroscopic Techniques for Real-Time Mechanistic Elucidation

A detailed understanding of reaction mechanisms is crucial for optimizing synthetic processes. The integration of in situ spectroscopic techniques can provide real-time data on the formation of intermediates, catalyst behavior, and reaction kinetics.

High-resolution spectroscopic methods, such as pulsed jet Fourier Transform microwave spectroscopy, have been used to study the conformational structures of related esters like ethyl trifluoroacetate. Applying similar advanced techniques to the 1-methylbutyl trichloroacetate system could provide fundamental insights into its molecular structure and dynamics.

For real-time reaction monitoring, techniques like ReactIR (in situ Fourier Transform Infrared Spectroscopy) and Raman spectroscopy are invaluable. Future studies could employ these methods to track the concentrations of reactants, intermediates, and products during the esterification process. This would allow for a precise determination of reaction kinetics and help identify rate-limiting steps or the formation of transient byproducts, leading to a more robust and optimized synthesis.

| Spectroscopic Technique | Application in 1-Methylbutyl Trichloroacetate Research | Information Gained |

| In Situ FT-IR (ReactIR) | Real-time monitoring of the esterification reaction. | Reaction kinetics, detection of key functional group changes. |

| Raman Spectroscopy | Analysis of catalyst surface and reaction mixture simultaneously. | Catalyst-substrate interactions, structural changes in the catalyst. |

| Nuclear Magnetic Resonance (NMR) | Mechanistic studies using isotopic labeling. | Elucidation of reaction pathways and intermediate structures. |

| Mass Spectrometry | Identification of transient species in flow chemistry systems. | Detection of short-lived intermediates and byproducts. |

Application of Machine Learning and Artificial Intelligence in Predictive Synthesis and Reactivity

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. These tools can analyze vast datasets to predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes.

A significant future direction is the development of ML models specifically trained to predict the synthesis of halogenated esters. By feeding an algorithm with existing data on reactions involving trichloroacetic acid and various alcohols, it could predict the optimal catalyst, solvent, temperature, and reaction time for the synthesis of 1-methylbutyl trichloroacetate with high yield and purity. Such models can significantly reduce the number of experiments required, saving time and resources.

Furthermore, AI could be used to explore the reactivity of 1-methylbutyl trichloroacetate. By analyzing its structural features, a trained neural network could predict its behavior in different chemical environments and identify potential, yet unexplored, reactions and applications. This predictive power can guide experimental work towards the most promising avenues.

| AI/ML Application | Research Goal | Expected Impact |

| Reaction Optimization | Develop a neural network to predict optimal synthesis conditions. | Accelerated discovery of high-yield synthetic routes. |

| Product Prediction | Train a model to predict the major product of reactions involving the compound. | Improved understanding of reactivity and selectivity. |

| Property Prediction | Use quantitative structure-property relationship (QSPR) models. | Estimation of physical, chemical, and biological properties to guide applications. |

Investigation of the Compound's Role in Niche Chemical Processes and Specialized Formulations

While trichloroacetic acid esters are generally known as intermediates for pharmaceuticals and plant-protection products, the specific role of 1-methylbutyl trichloroacetate is not well-defined. Future research should focus on identifying niche applications where the unique properties conferred by the 1-methylbutyl (or sec-amyl) group are advantageous.

The structure of the alkyl chain can influence properties such as lipophilicity, volatility, and solvency. These properties could make 1-methylbutyl trichloroacetate a candidate for specialized formulations. For instance, its potential as a plasticizer for specific polymers, such as vinyl resins or cellulose (B213188) derivatives, could be investigated. Its non-flammable nature, a characteristic of compounds with trichloromethyl groups, could be beneficial in such applications.

In the agrochemical sector, the specific structure of the ester can affect its uptake, translocation, and metabolic fate in plants, potentially leading to more effective or selective herbicides. Research could involve synthesizing and screening 1-methylbutyl trichloroacetate for herbicidal activity against specific weed species. Similarly, in pharmaceutical synthesis, it could serve as a unique protecting group or a precursor to active ingredients where the sec-amyl moiety is a key structural feature.

| Application Area | Unexplored Avenue | Rationale |

| Agrochemicals | Development of selective herbicides or fungicides. | The 1-methylbutyl group could modify biological activity and selectivity. |

| Materials Science | Use as a specialized plasticizer or flame retardant additive. | The combination of the alkyl chain and trichloromethyl group may offer unique properties. |

| Organic Synthesis | Application as a novel protecting group or synthetic intermediate. | The specific steric and electronic properties could enable unique chemical transformations. |

| Cosmetics | Formulation as an antimicrobial or anti-inflammatory agent in topical treatments. | Esters of trichloroacetic acid have been noted for potential use in cosmetic applications. |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1-methylbutyl trichloroacetate in laboratory settings?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification reactions. For example, reactions between trichloroacetyl chloride and 1-methylbutanol under controlled anhydrous conditions (e.g., using sodium methoxide as a base) are common. Evidence from ethyl trichloroacetate synthesis (via sodium methoxide and ethyl esters) suggests similar pathways may apply . Coordination chemistry approaches, such as those used in barium(II) trichloroacetate synthesis (via solvent-mediated reactions in methanol with DME or dioxane), could also inform ligand-exchange strategies .

Q. How can researchers differentiate between trichloroacetate isomers or related derivatives using spectroscopic techniques?

- Methodological Answer : FT-IR and NMR spectroscopy are critical. For instance, FT-IR can identify characteristic C=O stretching (~1750 cm⁻¹) and C-Cl vibrations (600-800 cm⁻¹). X-ray crystallography, as demonstrated in barium(II) trichloroacetate studies, resolves coordination geometry and confirms structural integrity . Controlled-potential coulometry (adjusting redox potentials) can further distinguish trichloroacetate from dichloroacetate in mixtures by selective electrolysis .

Q. What are the solubility and stability profiles of sodium trichloroacetate in polar solvents, and how do these properties influence experimental design?

- Methodological Answer : Sodium trichloroacetate is highly soluble in water and methanol but decomposes below its melting point. This instability necessitates low-temperature storage and rapid analysis post-synthesis. Polar solvent compatibility (e.g., DMF or DMSO) must be validated to avoid decomposition during catalytic or kinetic studies .

Advanced Research Questions

Q. What experimental strategies address discrepancies in trichloroacetate-induced hepatocarcinogenesis mechanisms reported in toxicological studies?

- Methodological Answer : Contradictions in PPARα-dependent vs. independent pathways (e.g., tumorigenicity in mice but not rats) require mechanistic validation. Knockout mouse models (PPARα⁻/⁻) or in vitro assays measuring hypomethylation markers (e.g., c-myc expression) can isolate carcinogenic pathways. Comparative H-ras mutation profiling in trichloroacetate-exposed vs. dichloroacetate-exposed models may clarify mechanism specificity .

Q. How can controlled-potential coulometry be optimized for simultaneous quantification of trichloroacetate and dichloroacetate in complex mixtures?

- Methodological Answer : Sequential electrolysis at tailored potentials (e.g., −0.4 V for trichloroacetate, then −0.8 V for dichloroacetate) enables selective reduction. Validate using Faraday’s law to calculate electron transfer (n-values) and ensure minimal cross-reactivity via spiked recovery tests. Calibration with EPA Method 552-certified haloacetic acid mixtures improves accuracy .

Q. What factors contribute to the variability in trichloroacetate’s coordination behavior in transition metal complexes, and how can this be systematically studied?

- Methodological Answer : Chlorine substituents increase ligand lability, as seen in copper(II) trichloroacetate’s inability to form stable binuclear complexes. Systematic studies should vary metal centers (e.g., Ba²⁺ vs. Cu²⁺) and solvents (polar vs. nonpolar) while monitoring coordination via molar conductance measurements and thermogravimetric analysis (TGA). Single-crystal X-ray diffraction remains the gold standard for structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.